molecular formula C20H16N2O4S B3483634 4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid

4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid

Numéro de catalogue B3483634
Poids moléculaire: 380.4 g/mol
Clé InChI: UCQRBXOTITWSHA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of B-cell malignancies. It was first discovered by Takeda Pharmaceutical Company Limited in 2010 and has since undergone extensive preclinical and clinical studies.

Mécanisme D'action

4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid inhibits BTK by binding to the ATP-binding site of the enzyme, thereby preventing its activation and downstream signaling. This leads to the inhibition of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. 4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid also inhibits other kinases in the B-cell receptor signaling pathway, including AKT, ERK, and SYK, which further enhances its anti-tumor activity.
Biochemical and Physiological Effects
4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid has been shown to induce apoptosis (programmed cell death) in B-cells, inhibit cell proliferation, and reduce the production of cytokines and chemokines that promote tumor growth and survival. 4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid has also been shown to enhance the anti-tumor activity of other agents, such as rituximab and lenalidomide, in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid is its potent and selective inhibition of BTK, which makes it a promising therapeutic agent for the treatment of B-cell malignancies. However, one limitation of 4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid is its potential off-target effects on other kinases in the B-cell receptor signaling pathway, which may lead to adverse effects. Therefore, careful monitoring of patients is necessary to ensure safety and efficacy.

Orientations Futures

There are several future directions for the development of 4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid. One direction is to investigate its efficacy in combination with other agents, such as immune checkpoint inhibitors and CAR-T cell therapy, in order to enhance its anti-tumor activity. Another direction is to explore its potential in the treatment of other types of cancer, such as solid tumors. Additionally, further studies are needed to better understand the mechanism of action of 4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid and its potential off-target effects on other kinases.

Applications De Recherche Scientifique

4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid has been extensively studied in preclinical and clinical trials for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), non-Hodgkin's lymphoma (NHL), and multiple myeloma (MM). In preclinical studies, 4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid has demonstrated potent and selective inhibition of BTK (Bruton's tyrosine kinase), a key enzyme in the B-cell receptor signaling pathway that is essential for the survival and proliferation of B-cells. In clinical trials, 4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid has shown promising efficacy and safety profiles in patients with relapsed or refractory CLL, NHL, and MM.

Propriétés

IUPAC Name

4-[[2-[(2-thiophen-2-ylacetyl)amino]benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c23-18(12-15-4-3-11-27-15)22-17-6-2-1-5-16(17)19(24)21-14-9-7-13(8-10-14)20(25)26/h1-11H,12H2,(H,21,24)(H,22,23)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQRBXOTITWSHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid
Reactant of Route 2
4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid
Reactant of Route 4
4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid
Reactant of Route 5
4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-({2-[(2-thienylacetyl)amino]benzoyl}amino)benzoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.